(R)-benzyl 3-methylpiperazine-1-carboxylate
Overview
Description
“®-Benzyl 3-methylpiperazine-1-carboxylate” is a chemical compound with the CAS Number: 1217831-52-1 . It is also known as “®-Benzyl 3-methylpiperazine-1-carboxylate hydrochloride” and has a molecular weight of 270.76 .
Physical And Chemical Properties Analysis
“®-Benzyl 3-methylpiperazine-1-carboxylate” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .Scientific Research Applications
Asymmetric Synthesis
(R)-benzyl 3-methylpiperazine-1-carboxylate has been utilized in asymmetric synthesis. For instance, an enantioselective benzylation method was developed using phase-transfer catalysts to obtain compounds with a chiral 3-benzylpiperidine backbone, which are crucial for preparing biologically active compounds (Wang et al., 2018).
Chiral Solvating Properties
The compound exhibits significant chiral solvating properties. In one study, its derivatives formed diastereomeric associates with racemic compounds, leading to the doubling of characteristic signals in NMR spectra, thus showcasing its potential as a chiral solvating agent in NMR spectroscopy (Wagger et al., 2007).
Synthesis of Amides
It plays a role in the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment. This process is integral in the synthesis of various compounds, including antileukemic agents (Koroleva et al., 2011).
Cocrystallization Studies
Cocrystallization studies involving N-donor type compounds, including N-methylpiperazine, with acids like 5-sulfosalicylic acid have been conducted. These studies are crucial in understanding hydrogen-bonding synthons and their effects on crystal packing, which has applications in crystal engineering and host-guest chemistry (Wang et al., 2011).
Catalysis
The compound has been involved in catalysis research. For example, its use in palladium-catalyzed reactions led to the synthesis of optically active compounds, highlighting its utility in asymmetric catalysis (Yamazaki & Achiwa, 1995).
Safety And Hazards
properties
IUPAC Name |
benzyl (3R)-3-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPIQMPFKMFAOX-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654160 | |
Record name | Benzyl (3R)-3-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-benzyl 3-methylpiperazine-1-carboxylate | |
CAS RN |
623586-00-5 | |
Record name | Benzyl (3R)-3-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.